molecular formula C9H6N4 B13948032 Imidazo[4,5,1-jk][1,3,4]benzotriazepine CAS No. 435311-15-2

Imidazo[4,5,1-jk][1,3,4]benzotriazepine

Cat. No.: B13948032
CAS No.: 435311-15-2
M. Wt: 170.17 g/mol
InChI Key: KIGATMFIFBWPJI-UHFFFAOYSA-N
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Description

Imidazo[4,5,1-jk][1,3,4]benzotriazepine is a chemical compound of significant interest in medicinal chemistry research. It belongs to a class of benzotriazepine derivatives, which are structurally related to benzodiazepines known to exhibit a wide range of pharmacological activities. While research on the specific properties of this compound is ongoing, studies on closely related tetrahydro-imidazo[4,5,1-jk][1,4]benzodiazepin-2(1H)-one (TIBO) derivatives have shown them to be potent and specific non-nucleoside inhibitors of Human Immunodeficiency Virus Type 1 (HIV-1) replication . These related compounds demonstrate their activity through a unique interaction with the HIV-1 reverse transcriptase (RT), effectively blocking viral replication at nanomolar concentrations in various CD4+ T-cell lines and peripheral blood lymphocytes, with high selectivity indices . The broader family of benzodiazepine derivatives has also been investigated for other biological effects, including antiarrhythmic activity, antagonism of cholecystokinin receptors, and more, highlighting the versatility of this structural scaffold in drug discovery . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers are encouraged to consult the scientific literature for the most current findings on this and related compounds.

Properties

CAS No.

435311-15-2

Molecular Formula

C9H6N4

Molecular Weight

170.17 g/mol

IUPAC Name

1,3,10,11-tetrazatricyclo[6.4.1.04,13]trideca-2,4,6,8(13),9,11-hexaene

InChI

InChI=1S/C9H6N4/c1-2-7-4-11-12-6-13-5-10-8(3-1)9(7)13/h1-6H

InChI Key

KIGATMFIFBWPJI-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C3C(=C1)N=CN3C=NN=C2

Origin of Product

United States

Preparation Methods

Preparation Methods Analysis

One-Pot Annulation Process for Imidazo-Benzodiazepines (Related to Imidazo-Benzotriazepines)

Although direct literature on Imidazo[4,5,1-jk]benzotriazepine is limited, closely related imidazo-benzodiazepines provide a valuable synthetic framework. An improved one-pot annulation method has been reported for constructing imidazo[1,5-a]benzodiazepines, which can be adapted for benzotriazepine analogs due to structural similarities.

Reaction Scheme and Conditions:
  • Starting substrates: Amidobenzodiazepines (designated as 1a–k ).
  • Key reagents: Ethyl isocyanoacetate and diethylchlorophosphate.
  • Base: Potassium tert-butoxide (1.1 equivalents relative to amide).
  • Solvent: DMF or THF.
  • Temperature: Low temperature addition of reagents at −35 °C, acceptable down to −78 °C.
  • Process: Formation of iminophosphates in situ without isolation, followed by reaction with ethyl isocyanoacetate and further base addition.
Yields and Substrate Scope:
Substrate Type Yield Range (%) Notes
5-Phenyl-benzodiazepines (1a–f) 70–89 Substituents F, Cl, Br do not affect yields
N-methyl-6-oxo-benzodiazepines (1g–h) 70–89 Similar yield efficiency
α-Substituted amidobenzodiazepines 70–81 Slightly hindered substrates still give good yield
  • No isolation of unstable intermediates required.
  • No chromatography needed for most cases.
  • Potassium tert-butoxide is safer and easier to handle than NaH, LHMDS, or LDA.
  • Process is scalable and practical for gram quantities.

This method highlights the importance of controlling reagent equivalents and temperature to maximize yield and purity, principles translatable to the synthesis of imidazo-benzotriazepines.

Thermal Decarboxylation and Isomerization in Imidazo-Benzodiazepine Synthesis

A key step in synthesizing imidazo-fused benzodiazepines (and by extension benzotriazepines) is the thermal decarboxylation of carboxylic acid derivatives to form the fused heterocyclic core.

Process Description:
  • Starting material: 8-chloro-6-(2-fluorophenyl)-1-methyl-4H-imidazo[1,5-a]benzodiazepine-3-carboxylic acid.
  • Decarboxylation performed in high boiling solvents (e.g., mineral oil) at ~230 °C for 5 minutes.
  • Results in a mixture of the desired product (e.g., Midazolam) and an inactive isomer (Isomidazolam) in an 80:20 ratio.
  • Separation requires chromatography or further isomerization.
Industrial Improvements:
  • Post-decarboxylation treatment with KOH in ethanol followed by acidification shifts the isomer ratio to 95:5, improving purity.
  • Crystallization from ethyl acetate and ethanol removes residual isomer impurities.
  • Continuous flow reactors and alternative solvents (e.g., n-butanol) have been explored to improve yield (47–77%) and reduce impurities, though high temperature and pressure conditions (280 °C, 100 bar) can increase isomer formation.
Alternative Intermediate Strategy:
  • Use of 5-aminomethyl-1-phenyl-1H-imidazole-4-carboxylic acid derivatives as intermediates allows decarboxylation to proceed with minimal isomer impurity formation.
  • Acid or base treatment post-decarboxylation facilitates cyclization to the target imidazo-fused benzodiazepine or benzotriazepine salts.
  • This approach improves the overall selectivity and yield of the desired compound.

Data Tables Summarizing Key Synthetic Parameters and Outcomes

Parameter Details / Conditions Outcome / Yield (%) Notes
Base for iminophosphate formation Potassium tert-butoxide (1.1 equiv) 70–89 Safer than NaH, LDA; critical for yield
Temperature for base addition −35 °C to −78 °C Optimal yields at −35 °C Lower temps acceptable
Solvents DMF, THF Compatible Solvent choice affects reaction efficiency
Thermal decarboxylation temp 230 °C (mineral oil), 280 °C (n-butanol) 47–77 (continuous reactor) Higher temp increases isomer impurity
Isomer ratio post decarboxylation 80:20 (Midazolam:Isomidazolam) Improved to 95:5 after treatment Requires basic and acid treatment
Purification Crystallization, flash chromatography High purity achieved Chromatography avoided in one-pot method

Chemical Reactions Analysis

Types of Reactions

Imidazo[4,5,1-jk][1,3,4]benzotriazepine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles and electrophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound oxides, while reduction may produce reduced derivatives with altered electronic properties.

Scientific Research Applications

Imidazo[4,5,1-jk][1,3,4]benzotriazepine has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its therapeutic potential in treating neurological disorders, cancer, and infectious diseases.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of imidazo[4,5,1-jk][1,3,4]benzotriazepine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, leading to changes in their function. This modulation can affect various cellular pathways, contributing to its biological effects .

Comparison with Similar Compounds

Imidazo-Benzodiazepines (TIBO Derivatives)

Core Structure : Imidazo[4,5,1-jk][1,4]benzodiazepines (e.g., TIBO derivatives) feature a seven-membered diazepine ring (two nitrogen atoms) fused to imidazole and benzene rings.
Key Examples :

  • Cl-TIBO : (+)-S-4,5,6,7-Tetrahydro-9-chloro-5-methyl-6-(3-methyl-2-butenyl)-imidazo[4,5,1-jk][1,4]-benzodiazepin-2(1H)-thione .
  • O-TIBO : (±)-4,5,6,7-Tetrahydro-5-methylimidazo[4,5,1-jk][1,4]benzodiazepin-2(1H)-one .

Pharmacological Activity :

  • Target : HIV-1 reverse transcriptase (RT) .
  • Mechanism: Non-nucleoside reverse transcriptase inhibitors (NNRTIs) that bind allosterically to RT, disrupting viral replication .
  • Potency : Cl-TIBO exhibits sub-micromolar inhibitory activity against HIV-1 (EC₅₀ ≈ 0.02 μM) .

Structural Advantages :

  • The diazepine ring provides conformational flexibility, enhancing binding to RT’s hydrophobic pocket .
  • Substituents like chloro and methyl groups improve metabolic stability and selectivity .

Limitations :

  • Limited efficacy against HIV-2 and drug-resistant strains .

Imidazo-Benzazepines (Zilpaterol Analogs)

Core Structure : Imidazo[4,5,1-jk][1]benzazepines (e.g., zilpaterol) contain a seven-membered benzazepine ring (one nitrogen atom) fused to imidazole and benzene.
Key Example :

  • Zilpaterol hydrochloride: (±)-trans-4,5,6,7-Tetrahydro-7-hydroxy-6-(isopropylamino)imidazo[4,5,1-jk][1]benzazepin-2(1H)-one .

Pharmacological Activity :

  • Target : β₂-Adrenergic receptors .
  • Mechanism : β-Adrenergic agonist used in veterinary medicine to promote lean muscle growth .
  • Dosage : Effective at low doses (0.15–0.20 mg/kg feed) .

Structural Advantages :

  • Hydroxy and isopropylamino groups enhance receptor binding and bioavailability .

Limitations :

Other Imidazo-Fused Tricyclic Compounds

Cyclopent[ef]imidazo[4,5,1-jk][1,4]benzodiazepine

  • Structure : Features an additional cyclopentane ring fused to the benzodiazepine core .

Imidazo[1,5-a][1,4]benzodiazepines

  • Examples : 8-Chloro-3a,4-dihydro-1-methyl-6-phenyl derivatives (CAS 59467-85-5) .
  • Activity : Anticonvulsant and anxiolytic properties in preclinical models .

Comparative Analysis

Structural and Functional Differences

Parameter Imidazo-Benzotriazepine TIBO (Imidazo-Benzodiazepine) Zilpaterol (Imidazo-Benzazepine)
Core Ring 1,3,4-Benzotriazepine (3N) 1,4-Benzodiazepine (2N) 1-Benzazepine (1N)
Nitrogen Atoms in Ring 3 2 1
Therapeutic Use Under investigation Antiviral (HIV-1) Veterinary β-agonist
Key Substituents Pending research Chloro, methyl, alkenyl groups Hydroxy, isopropylamino groups
Molecular Weight (Example) ~263–341 (hypothetical) ~340–360 297.78

Pharmacological Implications

  • TIBO vs. Zilpaterol : Despite structural similarities, divergent biological activities highlight the critical role of substituents and core ring nitrogen count in target selection.

Biological Activity

Imidazo[4,5,1-jk][1,3,4]benzotriazepine is a heterocyclic compound that has garnered attention for its diverse biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound exhibits potential therapeutic applications due to its interactions with various biological targets, including receptors and enzymes associated with diseases such as cancer and viral infections. This article delves into the biological activity of this compound, summarizing research findings, case studies, and relevant data.

Chemical Structure and Properties

This compound belongs to a class of compounds characterized by a fused imidazole-benzodiazepine structure. The unique arrangement of nitrogen atoms within the ring system contributes to its biological activity. The compound can be represented as follows:

CxHyNz\text{C}_x\text{H}_y\text{N}_z

Where xx, yy, and zz denote the number of carbon, hydrogen, and nitrogen atoms respectively.

Antiviral Activity

One of the most significant findings related to this compound is its antiviral properties. Research indicates that derivatives of this compound can inhibit the replication of HIV-1. For instance, Tetrahydro-imidazo[4,5,1-jk][1,4]-benzodiazepin-2(1H)-one derivatives have shown potent activity against HIV-1 by interacting with the reverse transcriptase enzyme. A notable derivative, R86183, inhibited HIV-1 replication at concentrations as low as 0.3 to 30 nM while exhibiting minimal cytotoxicity .

Anticancer Activity

The anticancer potential of this compound has been explored through various studies focusing on its effect on different cancer cell lines. For example:

CompoundCancer Cell LineIC50 (µM)
Compound 10Colon Carcinoma (HCT-116)0.4
Compound 14Pancreatic Adenocarcinoma (Capan-1)0.7
Compound 16Acute Lymphoblastic Leukemia (DND-41)11.9

These compounds exhibited selective antiproliferative activity against various human cancer cell lines .

The mechanism by which this compound exerts its biological effects often involves modulation of signaling pathways associated with cell proliferation and apoptosis. The compounds may act as inhibitors of specific enzymes or receptors that play crucial roles in tumor growth and viral replication.

Study on Anticancer Activity

A study conducted by Sumitra Nain et al. evaluated the antiproliferative activity of several imidazo benzodiazepine derivatives against a range of human cancer cell lines. The results indicated that certain derivatives displayed significant inhibitory effects on cell growth at sub-micromolar concentrations .

Study on Antiviral Activity

Another investigation focused on the antiviral efficacy of TIBO derivatives against HIV-1. The study revealed that R86183 not only inhibited viral replication but also demonstrated synergistic effects when combined with other antiretroviral drugs . This finding underscores the potential for developing combination therapies utilizing this compound derivatives.

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